(S)-Pyrrolidin-2-ylphosphonic acid
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Overview
Description
(Pyrrolidine-2beta-yl)phosphonic acid: is a compound characterized by the presence of a pyrrolidine ring attached to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dealkylation of Dialkyl Phosphonates: One of the most common methods involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis.
Direct Methods: These methods use phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond.
Industrial Production Methods: Industrial production methods for (Pyrrolidine-2beta-yl)phosphonic acid are not widely documented, but they likely involve scaling up the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, such as the Michaelis-Arbuzov reaction, where phosphonic esters are prepared.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), molecular iodine.
Substitution: Alkyl halides, phosphites, and palladium catalysts.
Major Products:
Oxidation: Phosphonic acids.
Substitution: Phosphonate esters.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The pyrrolidine ring is a versatile scaffold in drug discovery, and its combination with the phosphonic acid group can lead to the development of novel therapeutics.
Industry:
Separation Processes: Phosphonic acids are used in separation processes due to their metal-binding properties.
Mechanism of Action
The mechanism of action of (Pyrrolidine-2beta-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity . This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Phosphoric Acid Derivatives: Compounds like phosphoric acid (R-O-P(O)(OH)2) share similar structural features but differ in their chemical properties and applications.
Phosphinic Acid Derivatives: Compounds like phosphinic acid (R-P(H)(O)(OH)) also share structural similarities but have different reactivity and uses.
Uniqueness: (Pyrrolidine-2beta-yl)phosphonic acid is unique due to the presence of the pyrrolidine ring, which provides additional steric and electronic properties that can enhance its reactivity and binding affinity in various applications .
Properties
CAS No. |
98049-01-5 |
---|---|
Molecular Formula |
C4H10NO3P |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
[(2S)-pyrrolidin-2-yl]phosphonic acid |
InChI |
InChI=1S/C4H10NO3P/c6-9(7,8)4-2-1-3-5-4/h4-5H,1-3H2,(H2,6,7,8)/t4-/m0/s1 |
InChI Key |
BTURSMUPRYMLJE-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)P(=O)(O)O |
Canonical SMILES |
C1CC(NC1)P(=O)(O)O |
Origin of Product |
United States |
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